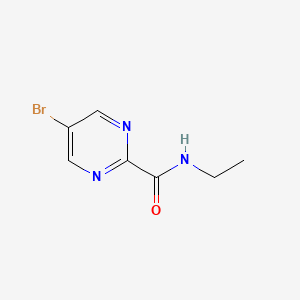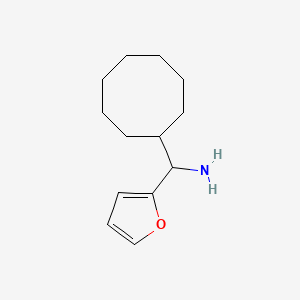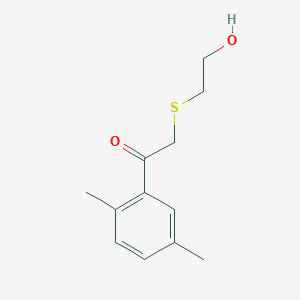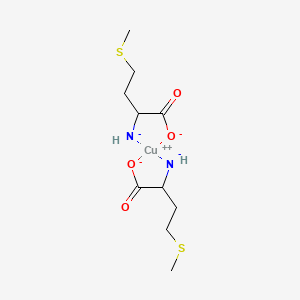
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid is an organic compound with the molecular formula C₁₇H₁₂O₄. It belongs to the class of benzoic acids, which are characterized by a benzene ring bearing at least one carboxyl group. This compound is notable for its unique structure, which includes a chromanone moiety linked to a benzoic acid derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Oxochroman-3-ylidene)methyl)benzoic acid typically involves the condensation of chromanone derivatives with benzaldehyde derivatives under acidic or basic conditions. The reaction can be catalyzed by various reagents, including Lewis acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 4-((4-Oxochroman-3-ylidene)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
4-Hydroxybenzoic acid: Another benzoic acid derivative with a hydroxyl group.
4-Methoxybenzoic acid: Contains a methoxy group instead of the chromanone moiety.
4-Nitrobenzoic acid: Features a nitro group on the benzene ring.
Uniqueness
4-((4-Oxochroman-3-ylidene)methyl)benzoic acid is unique due to its chromanone moiety, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives
特性
分子式 |
C17H12O4 |
|---|---|
分子量 |
280.27 g/mol |
IUPAC名 |
4-[(E)-(4-oxochromen-3-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C17H12O4/c18-16-13(10-21-15-4-2-1-3-14(15)16)9-11-5-7-12(8-6-11)17(19)20/h1-9H,10H2,(H,19,20)/b13-9+ |
InChIキー |
CGMWNDIVXUSEJG-UKTHLTGXSA-N |
異性体SMILES |
C1/C(=C\C2=CC=C(C=C2)C(=O)O)/C(=O)C3=CC=CC=C3O1 |
正規SMILES |
C1C(=CC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=CC=C3O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)


![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)





![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate](/img/structure/B13647783.png)




